Esperamicin

描述

属性

分子式 |

C59H80N4O22S4 |

|---|---|

分子量 |

1325.5 g/mol |

IUPAC 名称 |

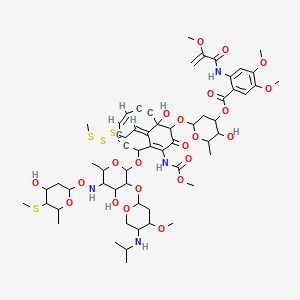

[3-hydroxy-6-[[(5Z,13E)-9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate |

InChI |

InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+ |

InChI 键 |

LJQQFQHBKUKHIS-WJHRIEJJSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

手性 SMILES |

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

同义词 |

BBM 1675A BBM-1675A BMY 28175 BMY-28175 esperamicin esperamicin A1 |

产品来源 |

United States |

Foundational & Exploratory

Esperamicin Production by Actinomadura verrucosospora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esperamicins are a potent class of enediyne antitumor antibiotics produced by the Gram-positive actinomycete, Actinomadura verrucosospora. Their complex structure, featuring a highly reactive enediyne core, allows for sequence-selective DNA cleavage, making them a subject of significant interest in oncology research and for the development of antibody-drug conjugates. This technical guide provides an in-depth overview of the core aspects of esperamicin production, including the cultivation of A. verrucosospora, fermentation parameters, extraction and purification protocols, and an overview of the biosynthetic pathway. The information is compiled from scientific literature and patent filings to aid researchers in the replication and optimization of this compound production.

Organism and Fermentation

Actinomadura verrucosospora is a filamentous bacterium known for its production of various secondary metabolites. The cultivation of this organism for this compound production requires specific nutrient compositions and controlled environmental conditions to maximize yield and ensure the stability of the final product.

Fermentation Medium

A detailed composition of a suitable fermentation medium for this compound production is provided in Table 1. This medium is designed to provide the necessary carbon, nitrogen, and mineral sources for the growth of A. verrucosospora and the biosynthesis of this compound.

Table 1: Fermentation Medium Composition for this compound Production

| Component | Concentration (g/L) | Role |

| Soluble Starch | 20.0 | Primary Carbon Source |

| Glucose | 5.0 | Readily Available Carbon |

| Cottonseed Flour | 10.0 | Nitrogen Source |

| Dried Yeast | 5.0 | Nitrogen and Vitamin Source |

| CoCl₂ · 6H₂O | 0.001 | Trace Mineral |

| CaCO₃ | 2.0 | pH Buffering Agent |

| pH (initial) | 7.0 | Optimal pH for Growth |

Cultivation Parameters

Optimal production of this compound is achieved under specific physical conditions. Table 2 summarizes the key cultivation parameters.

Table 2: Cultivation Parameters for this compound Production

| Parameter | Value | Notes |

| Temperature | 28°C | Optimal for growth and secondary metabolite production. |

| Cultivation Time | 7 days | Typical duration to reach maximum antibiotic titer. |

| Aeration | Submerged, Aerobic | Essential for the growth of the aerobic A. verrucosospora. |

| Agitation | Not specified | Should be sufficient to ensure homogeneity and oxygen transfer. |

Production Enhancement

This compound A1 is known to be unstable, with degradation occurring during the active production phase[1][2][3]. To mitigate this and enhance the overall yield, in-situ product removal can be employed.

Table 3: Production Enhancement Data

| Additive | Concentration | Effect on this compound A1 Production | Reference |

| Diaion HP-20 Resin | 1% (w/v) | 53% increase | [1][2][3] |

Experimental Protocols

The following protocols are based on methodologies described in patent literature for the production and isolation of the this compound family of antibiotics.

Protocol for Fermentation of Actinomadura verrucosospora

-

Inoculum Preparation:

-

Prepare a seed medium with the same composition as the fermentation medium (Table 1).

-

Inoculate the seed medium with a culture of Actinomadura verrucosospora.

-

Incubate the seed culture at 28°C for 72 hours on a rotary shaker.

-

-

Production Fermentation:

-

Prepare the fermentation medium as detailed in Table 1 and sterilize.

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubate the fermentation culture at 28°C for 7 days under aerobic conditions.

-

If using Diaion HP-20 resin for in-situ extraction, add the sterilized resin at the beginning of the fermentation.

-

Protocol for Extraction and Purification of this compound

-

Harvest and Initial Extraction:

-

At the end of the fermentation, harvest the entire broth.

-

Adjust the pH of the broth to 4.0.

-

Add ethyl acetate (B1210297) and agitate for a sufficient period to extract the esperamicins.

-

Separate the ethyl acetate layer.

-

-

Adsorption Chromatography:

-

Concentrate the ethyl acetate extract under reduced pressure.

-

Adsorb the concentrated extract onto a Diaion HP-20 resin column.

-

Wash the column with water and then with a 50% aqueous acetone (B3395972) solution.

-

Elute the active fraction with acetone.

-

-

Silica (B1680970) Gel Chromatography:

-

Concentrate the active fraction from the previous step.

-

Apply the concentrate to a silica gel column.

-

Elute the column with a chloroform-methanol solvent system.

-

Collect the fractions containing this compound.

-

-

Final Purification by HPLC:

-

Concentrate the purified fractions.

-

Perform final purification using high-performance liquid chromatography (HPLC) on a reverse-phase column.

-

Lyophilize the purified fractions to obtain the final product.

-

Biosynthesis of this compound

Esperamicins belong to the enediyne class of natural products, which are biosynthesized via a polyketide pathway[1][2][3]. The biosynthesis of the characteristic enediyne core is believed to proceed through a conserved pathway involving a dedicated polyketide synthase (PKS) cassette.

Generalized Biosynthetic Pathway of the Enediyne Core

The diagram below illustrates a generalized pathway for the biosynthesis of the enediyne core, which is a central feature of this compound. This pathway is initiated by a specialized enediyne PKS.

References

The Chemical Architecture of Esperamicin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicin A1 is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1][2] Isolated from the fermentation broth of the bacterium Actinomadura verrucosospora, it exhibits remarkable cytotoxicity against a range of cancer cell lines.[3][4] The biological activity of this compound A1 is attributed to its unique chemical structure, which features a bicyclic aglycone core containing a reactive enediyne moiety, a complex oligosaccharide chain, and a substituted aromatic chromophore.[5] This document provides an in-depth technical overview of the core chemical structure of this compound A1, including available data on its physicochemical properties and the methodologies employed in its study.

Core Chemical Structure

The intricate molecular structure of this compound A1 is central to its biological function. It is comprised of three key components: the aglycone, a trisaccharide unit, and an aromatic group.

Aglycone Core: The aglycone is a highly strained bicyclo[7.3.1]trideca-enediyne system. This bicyclic core houses the "warhead" of the molecule, a 1,5-diyne-3-ene unit. Under physiological conditions, this enediyne moiety can undergo a Bergman cyclization to generate a highly reactive p-benzyne diradical, which is responsible for the compound's DNA-cleaving ability.[2]

Oligosaccharide Appendages: Attached to the aglycone are two sugar chains. A trisaccharide unit is linked via an O-glycosidic bond, and a separate 2-deoxy-L-fucose moiety is also present.[6] These sugar residues play a crucial role in the molecule's ability to recognize and bind to the minor groove of DNA.[7]

Aromatic Chromophore: The 2-deoxy-L-fucose sugar is further derivatized with a substituted anthranilate chromophore. This aromatic group is believed to contribute to the molecule's DNA binding affinity and specificity.[8]

A two-dimensional representation of the chemical structure of this compound A1 is provided below.

Caption: A simplified 2D representation of the core structural components of this compound A1.

Physicochemical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of the complex carbon skeleton and the attached sugar moieties. While specific chemical shift and coupling constant tables are not published, the original structure elucidation papers describe the use of 2D NMR techniques such as COSY and HMBC to assemble the molecular framework.[9][10]

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition of this compound A1 and its fragments. Fast atom bombardment (FAB) mass spectrometry has been used to study the degradation of this compound A1 in the presence of thiols.[11] The molecular weight of this compound A1 is 1325.5 g/mol .[3]

Crystallographic Data: To date, a crystal structure of this compound A1 has not been deposited in publicly accessible databases such as the Crystallography Open Database. Therefore, precise bond lengths and angles derived from X-ray crystallography are not available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the fermentation, isolation, and total synthesis of this compound A1 are not fully disclosed in the scientific literature. However, key experimental procedures for studying its biological activity have been published.

DNA Cleavage Assay

The potent antitumor activity of this compound A1 stems from its ability to induce sequence-selective cleavage of double-stranded DNA.[1][12] The following is a representative protocol for an in vitro DNA cleavage assay, adapted from methodologies used for similar enediyne antibiotics.

Objective: To assess the ability of this compound A1 to induce single- and double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound A1

-

Dithiothreitol (DTT) or other reducing agent

-

Tris-HCl buffer (pH 7.5)

-

EDTA

-

Ethidium bromide or other DNA stain

-

Loading buffer

-

Electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, EDTA, and supercoiled plasmid DNA.

-

Drug Addition: Add the desired concentration of this compound A1 to the reaction mixture.

-

Initiation of Cleavage: Initiate the DNA cleavage reaction by adding a reducing agent, such as DTT. This triggers the activation of the enediyne core.[13]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain.

-

Visualization and Analysis: After electrophoresis, visualize the DNA bands under UV light. The different topological forms of the plasmid DNA (supercoiled, nicked circular, and linear) will migrate at different rates, allowing for the assessment of single- and double-strand breaks.

The workflow for this experimental protocol can be visualized as follows:

Caption: Workflow for the in vitro DNA cleavage assay with this compound A1.

Mechanism of Action: DNA Damage

The cytotoxic effects of this compound A1 are a direct consequence of its interaction with DNA. The proposed mechanism of action involves several key steps:

-

Minor Groove Binding: The oligosaccharide side chains of this compound A1 facilitate its binding to the minor groove of DNA, with a preference for certain nucleotide sequences.[7]

-

Reductive Activation: In the cellular environment, reducing agents such as glutathione (B108866) can trigger the reduction of the methyltrisulfide group in this compound A1.[2]

-

Bergman Cyclization: This reduction initiates a cascade of reactions, leading to the Bergman cyclization of the enediyne core.

-

p-Benzyne Diradical Formation: The cyclization event generates a highly reactive p-benzyne diradical.

-

Hydrogen Abstraction: This diradical species abstracts hydrogen atoms from the sugar-phosphate backbone of both strands of the DNA.[1]

-

DNA Strand Scission: The abstraction of hydrogen atoms leads to the formation of DNA radicals, which ultimately results in single- and double-strand breaks in the DNA, triggering apoptosis and cell death.

This intricate mechanism of action is depicted in the following signaling pathway diagram:

Caption: Signaling pathway of this compound A1-induced DNA damage.

Conclusion

This compound A1 remains a molecule of significant interest to the scientific community due to its complex chemical architecture and potent biological activity. While a comprehensive repository of its quantitative structural data is not yet publicly available, the existing body of research provides a solid foundation for understanding its structure-activity relationships. The detailed methodologies for studying its DNA-cleaving properties offer a clear path for further investigation into its mechanism of action and for the development of novel anticancer therapeutics. Future work to fully delineate the spectroscopic and crystallographic details of this compound A1 will undoubtedly provide deeper insights into this remarkable natural product.

References

- 1. DNA binding and cleavage by enediyne antitumor antibiotics, this compound and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound A1 | C59H80N4O22S4 | CID 44575615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of the this compound A1 trisaccharide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Solution structure of the this compound A1-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleotide-specific cleavage and minor-groove interaction of DNA with this compound antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H and 13C resonance designation of antimycin A1 by two-dimensional NMR spectroscopy [pubs.usgs.gov]

- 10. Biosynthetic studies on validamycins. I. 1H and 13C NMR assignments of validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct evidence for degradation of this compound A1 with thiol confirmed by fast-atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

The Enediyne Core of Esperamicin: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicin is a potent antitumor antibiotic produced by the actinomycete Actinomadura verrucosospora. Its remarkable biological activity is primarily attributed to its unique enediyne core, a bicyclic system containing a strained ten-membered ring with a Z-1,5-diyn-3-ene motif. Upon activation, this core undergoes a Bergman cyclization to generate a highly reactive para-benzyne diradical, which is capable of cleaving double-stranded DNA, leading to cell death. Understanding the intricate biosynthetic pathway of this complex natural product is crucial for harnessing its therapeutic potential through synthetic biology and medicinal chemistry efforts. This technical guide provides an in-depth overview of the biosynthesis of the this compound enediyne core, detailing the enzymatic machinery, key intermediates, and experimental methodologies used to elucidate this fascinating pathway.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC) within the genome of Actinomadura verrucosospora. While the complete and fully annotated BGC for this compound is not publicly detailed in all reviewed literature, comparative genomics and studies on related enediyne antibiotics have revealed a conserved "minimal" set of genes essential for the formation of the enediyne core. This typically includes genes encoding for an iterative Type I polyketide synthase (PKS-E), a thioesterase (TE), and other associated enzymes responsible for the subsequent modification and cyclization of the polyketide chain.

The Biosynthetic Pathway: From Acetate (B1210297) to a Bicyclic Core

The construction of the this compound enediyne core begins with simple building blocks and proceeds through a series of complex enzymatic transformations. The pathway can be broadly divided into three key stages: polyketide chain assembly, polyene processing and cyclization, and tailoring reactions.

Polyketide Chain Assembly: The Role of the Iterative Type I Polyketide Synthase (PKS-E)

The carbon backbone of the enediyne core is assembled by a remarkable iterative Type I polyketide synthase, often referred to as the enediyne PKS (PKS-E). Unlike modular PKSs, which contain a separate module of domains for each extension cycle, the enediyne PKS-E utilizes a single set of domains iteratively to construct a long, highly unsaturated polyene chain.

Isotope labeling studies have unequivocally demonstrated that the enediyne core is derived from acetate units. The PKS-E catalyzes the head-to-tail condensation of multiple acetyl-CoA and malonyl-CoA units to generate a linear polyene precursor. This process is inhibited by cerulenin (B1668410), a known inhibitor of fatty acid and polyketide synthases, confirming the polyketide origin of this compound.

Liberation and a Universal Precursor: The Thioesterase (TE) and the Heptadecaheptaene Intermediate

Once the full-length polyene chain is assembled on the acyl carrier protein (ACP) domain of the PKS-E, it is released by the action of a dedicated thioesterase (TE). Structural and functional studies of the this compound thioesterase, EspE7, have provided insights into its catalytic mechanism.

Crucially, research across different enediyne biosynthetic pathways has converged on the identification of a shared, linear polyene intermediate: 1,3,5,7,9,11,13-pentadecaheptaene . This highly unsaturated C15 molecule is the universal precursor for the biosynthesis of both nine- and ten-membered enediyne cores, including that of this compound.

The Black Box of Cyclization: Formation of the Bicyclic Enediyne Core

The transformation of the linear 1,3,5,7,9,11,13-pentadecaheptaene into the bicyclo[7.3.1] enediyne core of this compound is the least understood part of the biosynthetic pathway. This remarkable molecular rearrangement involves a series of regio- and stereospecific cyclization reactions to form the strained ten-membered ring and the fused six-membered ring. The precise enzymatic machinery responsible for these intricate transformations is still under investigation, but it is hypothesized to involve a cascade of reactions catalyzed by enzymes encoded within the this compound BGC.

Quantitative Data on this compound Production

Quantitative data on the biosynthesis of the this compound enediyne core, particularly regarding enzyme kinetics and fermentation yields, is sparse in the publicly available literature. However, some studies have provided valuable insights into the optimization of this compound production.

| Parameter | Condition | Result | Reference |

| Inhibitor Study | Addition of cerulenin (0.25–1.0 mM) to A. verrucosospora cultures | Inhibition of this compound A1 production | [1] |

| Production Enhancement | Addition of 1% Diaion HP-20 neutral resin to the fermentation | 53% enhancement of this compound A1 production | [1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in the study of enediyne biosynthesis.

Gene Knockout in Actinomadura

Gene knockout studies are essential to confirm the function of specific genes within the biosynthetic cluster. A typical workflow involves the following steps:

-

Construct Design: A knockout vector is designed to replace the target gene with a resistance cassette (e.g., apramycin (B1230331) resistance). The vector contains homologous regions flanking the target gene to facilitate homologous recombination.

-

Vector Construction: The knockout vector is assembled using standard molecular cloning techniques.

-

Protoplast Formation and Transformation: Protoplasts of Actinomadura verrucosospora are generated by enzymatic digestion of the cell wall. The knockout vector is then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Putative mutants are then screened by PCR using primers flanking the target gene to confirm the double-crossover event.

-

Phenotypic Analysis: The knockout mutant is fermented, and the culture extract is analyzed by HPLC and mass spectrometry to confirm the abolition of this compound production and to identify any accumulated intermediates.

Heterologous Expression of the Biosynthetic Gene Cluster

Heterologous expression allows for the production of this compound in a more genetically tractable host, facilitating pathway engineering and characterization.

-

Host Selection: A suitable heterologous host, typically a well-characterized Streptomyces species such as Streptomyces coelicolor or Streptomyces albus, is chosen.

-

Cloning of the Gene Cluster: The entire this compound biosynthetic gene cluster is cloned into an appropriate expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Transformation: The expression vector is introduced into the heterologous host via conjugation or protoplast transformation.

-

Fermentation and Analysis: The recombinant strain is cultivated under optimized fermentation conditions. The production of this compound is then verified by HPLC and mass spectrometry analysis of the culture extract.

In Vitro Enzyme Assays for PKS-E and TE

In vitro assays are crucial for characterizing the biochemical function and kinetics of individual enzymes in the pathway.

-

Enzyme Expression and Purification: The genes encoding the PKS-E and TE are cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The enzymes are then purified to homogeneity using affinity and size-exclusion chromatography.

-

PKS-E Activity Assay: The activity of the purified PKS-E is assayed in a reaction mixture containing acetyl-CoA, malonyl-CoA, NADPH, and the purified ACP. The formation of the polyene product can be monitored by HPLC or by using radiolabeled precursors and autoradiography.

-

TE Activity Assay: The thioesterase activity is typically measured using a synthetic acyl-ACP substrate. The release of the free fatty acid can be quantified by HPLC or by a colorimetric assay.

-

Kinetic Analysis: To determine the kinetic parameters (Km, kcat, and Vmax), the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams were generated using the DOT language.

References

The Core Mechanism of Esperamicin-Induced DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of esperamicin, a potent enediyne antitumor antibiotic, on DNA. It details the molecular interactions, chemical reactions, and experimental methodologies crucial for understanding its cytotoxic effects.

Molecular Mechanism of Action

This compound's action on DNA is a multi-step process that begins with its activation and culminates in the cleavage of the DNA backbone. This process is characterized by high potency and a degree of sequence selectivity.

Activation of the Enediyne Core

In its native state, this compound is a stable prodrug. Its cytotoxic activity is triggered by a chemical activation process, which is initiated by the presence of reducing agents, such as thiols like dithiothreitol (B142953) (DTT) or intracellular glutathione.[1][2][3]

The activation cascade is as follows:

-

Reduction of the Trisulfide: The methyl trisulfide group within the this compound molecule is reduced to a thiolate anion.[1][2][3]

-

Michael Addition: This newly formed thiolate anion undergoes an intramolecular Michael addition to the α,β-unsaturated ketone on the bicyclic core.[1][2]

-

Bergman Cyclization: The Michael addition alters the geometry of the enediyne core, bringing the two alkyne groups into proximity. This facilitates a Bergman cyclization, a thermally allowed cycloaromatization reaction.[1][2]

-

Formation of a p-Benzyne Diradical: The Bergman cyclization results in the formation of a highly reactive and unstable p-benzyne diradical.[1][2][3] This diradical is the ultimate DNA-damaging agent.

Figure 1: Activation pathway of this compound to its active diradical form.

DNA Binding and Recognition

This compound binds to the minor groove of B-DNA.[1][4] This interaction is primarily non-covalent and is guided by the oligosaccharide side chains of the molecule, which are crucial for the recognition of specific DNA sequences.[4][5] The binding of this compound to DNA is thought to induce a conformational change in the DNA structure.[6] The fucose-anthranilate moiety and the trisaccharide side chain are key components in DNA binding and base recognition.[1][4]

DNA Strand Scission

Once positioned in the minor groove, the p-benzyne diradical abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA.[3] This hydrogen abstraction initiates a series of reactions that lead to the cleavage of the phosphodiester backbone, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][2][3] The ability to cause DSBs is a key factor in the high cytotoxicity of this compound.[4] The cleavage process is not significantly affected by oxygen or active oxygen-radical scavengers, indicating a direct hydrogen abstraction mechanism by the diradical.[1]

Figure 2: Logical workflow of this compound-induced DNA damage.

Data Presentation

The following tables summarize the quantitative data available on the DNA cleavage characteristics of this compound.

DNA Cleavage Sequence Selectivity

This compound exhibits a preference for cleavage at specific nucleotide sequences, with a clear bias towards pyrimidine-rich regions.[1][7][8]

| Feature | Description | Reference(s) |

| Base Preference | T > C > A > G | [1] |

| Preferred Sequences | Oligopyrimidine tracts such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3' | [1][7][8] |

| Inhibited by | Pre-treatment of DNA with minor groove binders like netropsin (B1678217) and distamycin A | [1] |

Kinetics of DNA Cleavage

The kinetics of DNA cleavage by this compound analogs have been studied, revealing differences in their ability to induce single- versus double-strand breaks. The ratio of the rate constant for the conversion of supercoiled DNA to nicked circular DNA (k₁') to the rate constant for the conversion of nicked circular DNA to linear DNA (k₂') provides insight into the propensity for single- versus double-strand cleavage.

| Compound | k₁'/k₂' Ratio | Predominant Cleavage Type | Reference(s) |

| This compound A1 | 3.9 | Single-strand breaks | [4] |

| This compound C | < 1 | Double-strand breaks | [4] |

| DNase I (control) | 5.4 | Single-strand breaks | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

Protocol for In Vitro DNA Cleavage Assay

This protocol is designed to assess the ability of this compound to induce single- and double-strand breaks in plasmid DNA.

Objective: To visualize and quantify the conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms upon treatment with activated this compound.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL

-

This compound A1

-

10X TE Buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0)

-

Dithiothreitol (DTT), 10 mM stock solution

-

6X DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

1X TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR™ Safe)

-

Sterile deionized water

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture. Add the components in the following order:

-

Sterile deionized water to bring the final volume to 20 µL.

-

2 µL of 10X TE Buffer.

-

1 µL of supercoiled pBR322 DNA (0.5 µg).

-

Desired concentration of this compound A1.

-

2 µL of 10 mM DTT to initiate the reaction (final concentration 1 mM).

-

-

Controls: Prepare the following control reactions:

-

DNA only: pBR322 DNA in buffer without this compound or DTT.

-

DNA + DTT: pBR322 DNA with DTT but no this compound.

-

-

Incubation: Gently mix the reaction components and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube and mix thoroughly.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TAE or TBE buffer containing the DNA stain.

-

Load the entire reaction mixture into the wells of the gel.

-

Run the gel at 80-100 V until the dye fronts have adequately separated.

-

-

Visualization and Quantification:

-

Visualize the DNA bands under a UV transilluminator.

-

Capture a digital image of the gel.

-

Quantify the intensity of the bands corresponding to supercoiled (Form I), nicked (Form II), and linear (Form III) DNA using gel analysis software (e.g., ImageJ).

-

Figure 3: Experimental workflow for the in vitro DNA cleavage assay.

Protocol for DNA Footprinting Analysis

This protocol outlines the DNase I footprinting method to determine the specific binding sites of this compound on a DNA fragment.

Objective: To identify the DNA sequence protected by bound this compound from cleavage by DNase I.

Materials:

-

DNA fragment of interest (150-300 bp), labeled at one 5'-end with ³²P.

-

This compound A1.

-

Dithiothreitol (DTT), 10 mM.

-

DNase I (RNase-free).

-

5X Footprinting Buffer (e.g., 100 mM Tris-HCl pH 8.0, 250 mM KCl, 25 mM MgCl₂, 5 mM CaCl₂).

-

DNase I Stop Solution (e.g., 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/mL tRNA).

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

100% Ethanol (B145695) and 70% Ethanol.

-

Formamide Loading Dye (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Maxam-Gilbert sequencing markers (G-track).

Procedure:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the ³²P-labeled DNA probe (approx. 10,000-20,000 cpm), 5X Footprinting Buffer, and varying concentrations of this compound.

-

Add 1 mM DTT to activate the this compound.

-

Incubate at room temperature for 30 minutes to allow binding.

-

-

DNase I Digestion:

-

Add a pre-determined optimal concentration of DNase I to the reaction mixture.

-

Incubate for exactly 1-2 minutes at room temperature. The amount of DNase I should be titrated beforehand to achieve partial digestion.

-

-

Reaction Termination and DNA Purification:

-

Stop the reaction by adding an excess of DNase I Stop Solution.

-

Perform a phenol:chloroform extraction to remove proteins.

-

Precipitate the DNA with 2.5-3 volumes of ice-cold 100% ethanol.

-

Wash the DNA pellet with 70% ethanol and air-dry.

-

-

Gel Electrophoresis and Visualization:

-

Resuspend the DNA pellets in Formamide Loading Dye.

-

Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

-

Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel (e.g., 8% acrylamide (B121943) with 8 M urea).

-

Run the gel until the desired resolution is achieved.

-

Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

-

-

Data Analysis:

-

The "footprint" will appear as a region of protection (a gap in the ladder of bands) where this compound bound to the DNA and prevented DNase I cleavage.

-

Compare the footprint to a control lane (no this compound) and a Maxam-Gilbert sequencing ladder to determine the precise nucleotide sequence of the binding site.

-

References

- 1. Nucleotide-specific cleavage and minor-groove interaction of DNA with this compound antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrophobic DNA binding of this compound requires conformational distortion of the host DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleotide specificity of DNA cleavage by esperamycin/calichemicin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA binding and cleavage by enediyne antitumor antibiotics, this compound and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Esperamicin's Role as a DNA Cleaving Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esperamicins are a class of potent enediyne antitumor antibiotics renowned for their remarkable cytotoxicity, which is primarily attributed to their ability to induce sequence-selective cleavage of double-stranded DNA. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning esperamicin's role as a DNA cleaving agent. It details the activation cascade, the generation of the reactive diradical species, and the subsequent interaction with and cleavage of the DNA backbone. Furthermore, this guide summarizes key quantitative data, outlines detailed experimental protocols for studying this compound's activity, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

The esperamicins, isolated from the bacterium Actinomadura verrucosospora, represent a family of chromoprotein antitumor antibiotics with exceptionally potent cytotoxic activity.[1] this compound A1 is the most extensively studied member of this class. The biological activity of esperamicins is intrinsically linked to their unique molecular architecture, featuring a bicyclic aglycone core containing a reactive enediyne moiety, a methyl trisulfide group, and a complex oligosaccharide side chain.[2] The enediyne core is the "warhead" responsible for DNA cleavage, while the oligosaccharide chain plays a crucial role in binding to the minor groove of DNA and determining sequence selectivity.[1] This guide delves into the technical details of how these structural features orchestrate the potent DNA-cleaving capabilities of this compound.

Mechanism of DNA Cleavage

The action of this compound as a DNA cleaving agent is a multi-step process that begins with its activation and culminates in the abstraction of hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.

Activation of the Enediyne Core

In its native state, the enediyne core of this compound is conformationally constrained and stable. Activation is triggered by a nucleophilic attack on the central sulfur atom of the methyl trisulfide group, a reaction that is greatly accelerated in the presence of thiol-containing compounds such as glutathione (B108866) and dithiothreitol (B142953) (DTT).[2][3] This nucleophilic attack leads to the cleavage of the trisulfide and initiates a cascade of intramolecular reactions.

The Bergman Cyclization and Diradical Formation

The cleavage of the trisulfide triggers a Michael addition of the resulting thiol to an α,β-unsaturated ketone within the aglycone. This event brings the two alkynyl groups of the enediyne into close proximity, facilitating a Bergman cyclization. The cyclization results in the formation of a highly reactive and unstable para-phenylene diradical.[2] This diradical species is the ultimate DNA-damaging agent.

DNA Binding and Cleavage

The oligosaccharide portion of this compound directs the molecule to the minor groove of B-DNA, where it exhibits a preference for binding to specific sequences.[3] Once positioned in the minor groove, the para-phenylene diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands. This hydrogen abstraction leads to the formation of DNA radicals, which, in the presence of molecular oxygen, undergo further reactions that result in single- and double-strand breaks in the DNA.[2]

Quantitative Data on this compound Activity

The DNA cleavage activity and cytotoxicity of this compound have been quantified in various studies. The following tables summarize some of the key findings.

Table 1: DNA Cleavage Specificity of this compound A1

| Base | Cleavage Frequency | Preferred Sequences |

| Thymine (T) | ++++ | 5'-TTC-3', 5'-TTT-3', 5'-CTC-3' |

| Cytosine (C) | +++ | 5'-CTC-3' |

| Adenine (A) | ++ | |

| Guanine (G) | + |

Data compiled from Sugiura et al., 1989.[3] The number of '+' signs indicates the relative frequency of cleavage.

Table 2: Kinetic Parameters for DNA Cleavage by this compound Analogs

| Compound | k' (single-strand cleavage rate constant) | k (double-strand cleavage rate constant) | k'/k Ratio |

| This compound A1 | - | - | 3.9 |

| This compound C | - | - | - |

| DNase I (for comparison) | - | - | 5.4 |

Data from Kishikawa et al., 1990.[4] Specific rate constant values were not provided in a readily extractable format in the cited literature. The k'/k ratio indicates the preference for single-strand versus double-strand cleavage. A lower ratio suggests a higher propensity for double-strand breaks.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DNA cleaving activity of this compound.

In Vitro DNA Cleavage Assay using pBR322 Plasmid DNA

This assay is used to visualize and quantify the ability of this compound to induce single- and double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled pBR322 plasmid DNA

-

This compound A1

-

Dithiothreitol (DTT)

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium (B1194527) bromide or other DNA stain

-

6X DNA Loading Dye (e.g., containing bromophenol blue, xylene cyanol, and glycerol)

-

Microcentrifuge tubes

-

Incubator (37°C)

-

Agarose gel electrophoresis system

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 20 µL.

-

0.5 µg of supercoiled pBR322 plasmid DNA

-

This compound A1 at the desired final concentrations (e.g., 1, 5, 10, 50 µM)

-

1X TE Buffer

-

Sterile deionized water to bring the volume to 19 µL.

-

-

Initiation of Cleavage: Add 1 µL of a freshly prepared DTT solution (e.g., 10 mM) to each reaction tube to a final concentration of 0.5 mM. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes or 1 hour).

-

Reaction Termination: Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide at 0.5 µg/mL).

-

Load the entire reaction mixture (24 µL) into the wells of the agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light using a transilluminator.

-

The supercoiled (uncut), nicked (single-strand break), and linear (double-strand break) forms of the plasmid DNA will migrate at different rates and appear as distinct bands.

-

Quantify the intensity of each band using gel documentation software to determine the percentage of each DNA form.

-

Alkaline Elution Assay for DNA Damage in Cultured Cells

This assay measures the rate of elution of single-stranded DNA from cells lysed on a filter, which is proportional to the number of single-strand breaks.

Materials:

-

Cultured mammalian cells

-

This compound A1

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Washing solution (e.g., 0.02 M EDTA, pH 10.0)

-

Elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)

-

Polycarbonate filters (e.g., 2 µm pore size)

-

Syringe pump or peristaltic pump

-

Fraction collector

-

Fluorometer and DNA-binding fluorescent dye (e.g., Hoechst 33258)

Procedure:

-

Cell Treatment:

-

Culture cells to the desired density.

-

Treat the cells with various concentrations of this compound A1 for a specific duration (e.g., 1 hour) at 37°C.

-

Include an untreated control group.

-

-

Cell Harvesting and Lysis:

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Resuspend a known number of cells (e.g., 0.5-1 x 10^6) in ice-cold PBS.

-

Load the cell suspension onto a polycarbonate filter held in a filter holder.

-

Lyse the cells by slowly passing 5 mL of lysis solution through the filter. This will leave the cellular DNA trapped on the filter.

-

-

Washing: Wash the DNA on the filter with 5 mL of washing solution to remove any remaining cellular debris.

-

Alkaline Elution:

-

Connect the filter holder to a pump and a fraction collector.

-

Pump the alkaline elution buffer through the filter at a constant, slow flow rate (e.g., 0.03-0.04 mL/min).

-

Collect the eluted fractions at regular time intervals (e.g., every 90 minutes) for a total of 12-15 hours.

-

-

DNA Quantification:

-

Quantify the amount of DNA in each collected fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.

-

-

Data Analysis:

-

Calculate the percentage of DNA eluted in each fraction relative to the total amount of DNA.

-

Plot the fraction of DNA retained on the filter versus the elution time. The rate of elution is determined from the slope of this curve. An increased elution rate in treated cells compared to control cells indicates the presence of DNA single-strand breaks.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism of action.

Caption: Activation and DNA cleavage mechanism of this compound.

Caption: Workflow for the in vitro DNA cleavage assay.

Caption: this compound-induced apoptosis signaling pathway.

Conclusion

This compound's potent antitumor activity is a direct consequence of its ability to function as a highly efficient DNA cleaving agent. The intricate interplay between its structural components—the enediyne "warhead," the trisulfide trigger, and the DNA-binding oligosaccharide—results in the sequence-selective generation of double-strand breaks, a type of DNA damage that is particularly challenging for cancer cells to repair. This ultimately leads to the induction of apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued investigation and potential therapeutic application of this compound and its analogs. A deeper understanding of its mechanism of action will undoubtedly pave the way for the rational design of novel and more effective enediyne-based anticancer drugs.

References

- 1. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleotide-specific cleavage and minor-groove interaction of DNA with this compound antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surface.syr.edu [surface.syr.edu]

An In-depth Technical Guide to the Cytotoxic Properties of the Esperamicin Family

For Researchers, Scientists, and Drug Development Professionals

The esperamicins are a family of exceptionally potent enediyne antitumor antibiotics produced by the bacterium Actinomadura verrucosospora.[1] This guide provides a detailed overview of their mechanism of action, cytotoxic potency, and the experimental methodologies used to characterize their activity. Esperamicin A1, the most studied member of this class, and its analogs are among the most powerful antitumor agents discovered.[2] Their profound cytotoxicity stems from a unique chemical structure capable of causing targeted DNA damage.[3]

Mechanism of Action: DNA Cleavage

The cytotoxicity of the this compound family is directly linked to their ability to induce both single- and double-strand breaks in DNA.[3] This process is not direct; the molecule must first be activated to generate a highly reactive intermediate.

1.1. Bioactivation Cascade

The core mechanism involves the transformation of the stable this compound molecule into a reactive phenylene diradical (p-benzyne) species.[4] This activation is initiated by the presence of cellular reducing agents, such as thiols.[2][5] The process can be summarized in three key steps:

-

Reduction : The activation cascade begins with the reduction of the methyl trisulfide group within the this compound molecule to a thiolate anion.[4] This step is greatly accelerated in the presence of mild reducing agents like dithiothreitol (B142953) (DTT) in vitro.[3]

-

Michael Addition : The newly formed thiolate anion undergoes an intramolecular Michael addition reaction with an α,β-unsaturated ketone in the molecule's core.[4]

-

Bergman Cyclization : This addition saturates a bridgehead double bond, altering the molecule's geometry and bringing the two alkyne groups of the enediyne core into proximity. This triggers a spontaneous Bergman cyclization, converting the enediyne into a highly unstable and reactive p-benzyne diradical.[3][4]

This diradical is the ultimate DNA-damaging agent, abstracting hydrogen atoms from the deoxyribose sugar backbone of DNA, which leads to strand scission.[4]

1.2. DNA Cleavage Specificity

Esperamicins do not cleave DNA randomly. The cleavage is sequence-specific, preferentially targeting thymidylate (T) and cytidylate (C) residues.[2][5] The order of preference for the attacked base is T > C > A > G.[5][6] Cleavage often occurs at oligopyrimidine sequences such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'.[5][6] Studies suggest that this compound interacts with the minor groove of B-DNA, a process influenced by its trisaccharide side chain and fucose-anthranilate moiety, which are crucial for DNA binding and base recognition.[5] The core diacetylenic ring system is what ultimately determines the sequence preference for scission.[7]

Quantitative Cytotoxicity Data

The this compound family exhibits extremely potent cytotoxicity against a range of eukaryotic cell lines, with IC50 values often in the picomolar to low nanomolar range.[1] The structure of the specific analog significantly impacts its potency.[1]

| Analog | B16-F10 (Murine Melanoma) | HCT116 (Human Colon Carcinoma) | H2981 | MOSER | SW900 |

| This compound A1 | 0.0045 | 0.0003 | 0.0018 | 0.0083 | 0.0022 |

| This compound C | 0.85 | 0.067 | 0.71 | 1.5 | 1.04 |

| This compound D | >12.5 | 2.5 | >12.5 | >12.5 | >12.5 |

| Table 1: Cytotoxicity (IC50, µg/mL) of this compound Analogs in Eukaryotic Cells. Data extracted from Long, B. H., et al. (1989).[1] |

Notably, the cytotoxicity of this compound A1 is sensitive to oxygen levels; it is significantly less toxic under hypoxic conditions compared to aerobic conditions.[8][9] In one study, sensitivity to this compound A1 decreased 15-fold under hypoxia.[8]

Apoptotic Signaling Pathway

The extensive DNA double-strand breaks generated by esperamicins are potent triggers for programmed cell death, or apoptosis.[10] This is a primary mechanism by which these compounds eliminate cancer cells. The DNA damage activates cellular damage response pathways, which arrest the cell cycle and ultimately lead to the activation of caspase cascades, executing the apoptotic program.[10]

Experimental Protocols

4.1. In Vitro Cytotoxicity Assay

This protocol is based on the methodology used to determine the IC50 values in Table 1.[1]

Objective: To determine the concentration of an this compound analog that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Culture: Eukaryotic tumor cells (e.g., HCT116) are cultured in appropriate media and conditions (37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.

-

Drug Exposure: A serial dilution of the this compound analog is prepared and added to the wells. Plates are incubated for a defined period (e.g., 72 hours).

-

Cell Viability Measurement (Crystal Violet Assay):

-

Media is removed, and cells are washed.

-

Cells are fixed (e.g., with glutaraldehyde).

-

Fixed cells are stained with a crystal violet solution.

-

Excess stain is washed away, and the plates are dried.

-

The bound dye is solubilized (e.g., with a detergent).

-

-

Data Analysis: The absorbance of the solubilized dye is measured using a microplate reader (e.g., at 590 nm). The absorbance is proportional to the number of viable cells. IC50 values are calculated by plotting cell viability against drug concentration.

4.2. In Vitro DNA Cleavage Assay

This protocol is based on methodologies used to assess direct DNA damage by esperamicins.[6]

Objective: To visualize and quantify the cleavage of plasmid DNA (e.g., pBR322) by this compound in the presence of a reducing agent.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a microcentrifuge tube containing:

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Buffer (e.g., Tris-HCl).

-

Metal chelators (e.g., Deferoxamine, EDTA) to prevent non-specific cleavage by contaminating metal ions.

-

-

Drug and Activator Addition: The this compound analog is added to the mixture. The reaction is initiated by adding a reducing agent (e.g., dithiothreitol).

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 10-15 minutes).

-

Reaction Termination: The reaction is stopped by adding cold ethanol (B145695) and sodium acetate, followed by immediate chilling (e.g., in a dry ice/ethanol bath).

-

Analysis by Agarose (B213101) Gel Electrophoresis:

-

The DNA samples are loaded onto an agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

Electrophoresis is performed to separate the different DNA forms.

-

The gel is visualized under UV light.

-

-

Interpretation: The results are interpreted based on the conversion of supercoiled DNA (Form I) to relaxed circular (nicked, Form II) and linear (double-strand break, Form III) DNA. An increase in Forms II and III indicates single- and double-strand cleavage activity, respectively.

Conclusion

The this compound family of natural products represents a class of exceptionally potent cytotoxic agents. Their intricate mechanism, involving reductive activation to a DNA-cleaving diradical, results in high-titer single- and double-strand DNA breaks. This activity translates to extremely low IC50 values against various cancer cell lines and the induction of apoptosis. The detailed understanding of their structure-activity relationships and mechanism of action provides a strong foundation for their continued investigation and potential application in the development of targeted cancer therapies.

References

- 1. pnas.org [pnas.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleotide-specific cleavage and minor-groove interaction of DNA with this compound antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxygen dependence of the cytotoxicity of the enediyne anti-tumour antibiotic this compound A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxygen dependence of the cytotoxicity of the enediyne anti-tumour antibiotic this compound A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and therapeutic applications of enediyne antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of Esperamicin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of esperamicin analogs, a class of potent enediyne antitumor antibiotics. Esperamicins are renowned for their extraordinary cytotoxicity, which stems from their unique ability to induce DNA strand breaks. This document summarizes the key structural features governing their activity, presents quantitative biological data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concept: The Enediyne "Warhead" and its Activation

The biological activity of esperamicins is centered around their enediyne core, a bicyclic system containing two acetylene (B1199291) units and a double bond.[1][2] This core is a pro-drug that, upon activation, undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical.[1][2] This diradical is the ultimate DNA-damaging agent, capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks and subsequent cell death.[1][2]

Activation is initiated by the reduction of the methyl trisulfide group to a thiolate anion.[1][2] This is followed by a Michael addition of the anion across the α,β-unsaturated ketone, which brings the two triple bonds of the enediyne into close proximity, triggering the cyclization.[1][2]

References

The Pivotal Role of the Trisulfide Group in the Activation of Esperamicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esperamicin is a member of the enediyne class of potent antitumor antibiotics produced by the bacterium Actinomadura verrucosospora.[1] Its remarkable cytotoxicity is attributed to its ability to cause sequence-selective cleavage of DNA, leading to both single- and double-strand breaks.[2][3] A key structural feature of this compound is a methyl trisulfide group, which acts as a molecular trigger for the activation of its DNA-damaging warhead. This technical guide provides an in-depth exploration of the critical role of the trisulfide group in the activation mechanism of this compound, supported by experimental data and detailed protocols.

The Trisulfide-Triggered Activation Cascade

The prevailing mechanism for the activation of this compound hinges on the bioreduction of its methyl trisulfide moiety.[3][4][5] This process initiates a cascade of intramolecular reactions, ultimately leading to the formation of a highly reactive benzene (B151609) diradical species that is responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, causing strand scission.

The activation pathway can be summarized in the following key steps:

-

Reduction of the Trisulfide: The activation is initiated by the reductive cleavage of the methyl trisulfide group, typically by endogenous thiols such as glutathione (B108866) or by reducing agents like dithiothreitol (B142953) (DTT) in experimental settings.[2][4] This reduction generates a reactive thiolate anion.

-

Michael Addition: The newly formed thiolate anion undergoes an intramolecular 1,4-conjugate addition, also known as a Michael addition, to an α,β-unsaturated ketone within the bicyclic core of the this compound molecule.[3][4][5]

-

Bergman Cyclization: The Michael addition triggers a conformational change in the enediyne core, bringing the two alkyne groups into close proximity. This facilitates a Bergman cyclization, a thermally induced reaction that converts the enediyne into a highly unstable and reactive p-benzyne (1,4-didehydrobenzene) diradical.

-

DNA Cleavage: The p-benzyne diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to the formation of DNA radicals that ultimately result in strand cleavage.[3][4]

The following diagram illustrates the activation pathway of this compound:

Quantitative Data on this compound Activity

The cytotoxic and DNA-cleaving potency of this compound and its analogs are highly dependent on the integrity and reactivity of the trisulfide trigger. The following tables summarize key quantitative data from structure-activity relationship studies.

Table 1: In Vitro Cytotoxicity of this compound Analogs

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, from studies by Long et al. (1989), demonstrates the cytotoxicity of this compound A1 and its analogs against various cancer cell lines.

| Compound | B16-F10 (IC50, ng/mL) | HCT-116 (IC50, ng/mL) | H2981 (IC50, ng/mL) | MOSER (IC50, ng/mL) |

| This compound A1 | 0.1 - 1.0 | 0.01 - 0.1 | 0.1 - 1.0 | 1.0 - 10.0 |

| This compound C | 100 - 1000 | 10 - 100 | 100 - 1000 | >1000 |

| This compound D | >1000 | 100 - 1000 | >1000 | >1000 |

| This compound E | >1000 | >1000 | >1000 | >1000 |

| This compound X | 1000 - 10000 | 100 - 1000 | 1000 - 10000 | >10000 |

| This compound Z | >10000 | >10000 | >10000 | >10000 |

Data sourced from Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6.[4]

Table 2: DNA Cleavage Potency of this compound Analogs

The ability of this compound analogs to induce single-strand breaks (SSB) in pBR322 plasmid DNA in the presence of a reducing agent (dithiothreitol, DTT) highlights the importance of the trisulfide group for activation.

| Compound | Concentration for 50% SSB (µg/mL) |

| This compound A1 | 0.01 - 0.1 |

| This compound C | 1 - 10 |

| This compound D | 10 - 100 |

| This compound E | >100 |

| This compound X | 1 - 10 |

| This compound Z | >100 |

Data sourced from Long, B. H., et al. (1989). Esperamicins, a class of potent antitumor antibiotics: mechanism of action. Proceedings of the National Academy of Sciences, 86(1), 2-6.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound activation.

Protocol 1: In Vitro DNA Cleavage Assay with pBR322 Plasmid DNA

This protocol is adapted from the methods described by Long et al. (1989) and Sugiura et al. (1989).

Materials:

-

Supercoiled covalently closed circular (sccc) pBR322 DNA

-

This compound analog stock solutions (in DMSO)

-

Dithiothreitol (DTT) solution (e.g., 10 mM)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

EDTA solution (e.g., 10 mM)

-

Loading buffer (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide solution

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction mixture contains:

-

1 µg of sccc pBR322 DNA

-

Tris-HCl buffer (final concentration 50 mM, pH 7.5)

-

EDTA (final concentration 1 mM)

-

This compound analog at the desired final concentration

-

-

Initiate the reaction by adding DTT to a final concentration of 1 mM.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 5 µL of loading buffer.

-

Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide (0.5 µg/mL).

-

Perform electrophoresis at a constant voltage (e.g., 80 V) until the dye fronts have migrated an adequate distance.

-

Visualize the DNA bands under UV light and capture an image.

-

Quantify the amount of supercoiled (Form I), nicked circular (Form II), and linear (Form III) DNA to determine the extent of single- and double-strand breaks.

The following diagram outlines the workflow for the in vitro DNA cleavage assay:

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing cell viability and can be adapted for testing this compound analogs, as was done in principle by Long et al. (1989).

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound analog stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the this compound analogs in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing the various concentrations of the this compound analogs. Include a vehicle control (medium with DMSO) and a no-cell control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each analog.

The workflow for the cytotoxicity assay is depicted below:

Conclusion

The trisulfide group in this compound is not merely a passive structural element but a sophisticated and essential trigger for its biological activity. The reductive activation of the trisulfide initiates a well-orchestrated chemical cascade that culminates in the formation of a potent DNA-cleaving agent. Structure-activity relationship studies have unequivocally demonstrated that modifications or removal of the trisulfide group lead to a dramatic decrease in cytotoxicity and DNA cleavage potency. A thorough understanding of this activation mechanism is paramount for the rational design of novel enediyne-based anticancer drugs with improved efficacy and selectivity. The experimental protocols provided herein serve as a guide for researchers aiming to further investigate the fascinating chemistry and biology of this compound and related natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Determination of DNA cleavage specificity by esperamicins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Anticancer Efficacy of Esperamicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on the anticancer effects of Esperamicin, a potent enediyne antibiotic. The document focuses on its mechanism of action, cytotoxicity, and the signaling pathways it triggers, presenting data and methodologies for key experiments.

Core Mechanism of Action: DNA Damage

This compound exerts its potent cytotoxic effects primarily through the induction of single- and double-strand breaks in DNA.[1] This process is initiated by the activation of the this compound molecule. The proposed mechanism involves the reduction of the methyl trisulfide group within the molecule to a thiolate anion. This is followed by a Michael addition of the anion across an α,β-unsaturated ketone. This chemical transformation allows the two triple bonds in the enediyne core to approach each other, leading to a cyclization reaction that forms a highly reactive phenylene diradical. It is this diradical species that is believed to be the active form of the drug responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing strand scission.[1] The efficiency of this DNA cleavage is significantly enhanced in the presence of reducing agents like dithiothreitol.[1]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound A1 has been evaluated against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potent anticancer activity.

| Cell Line | Cancer Type | IC50 (pM) |

| HL-60 | Human Promyelocytic Leukemia | 0.4 |

| MOLT-4 | Human Acute Lymphoblastic Leukemia | 0.5 |

| CEM | Human Acute Lymphoblastic Leukemia | 0.6 |

| K562 | Human Chronic Myelogenous Leukemia | 0.8 |

| HCT-116 | Human Colon Carcinoma | 1.0 |

| HT-29 | Human Colon Carcinoma | 1.2 |

| A549 | Human Lung Carcinoma | 1.5 |

| NCI-H460 | Human Lung Carcinoma | 1.8 |

| MCF-7 | Human Breast Adenocarcinoma | 2.0 |

| MDA-MB-231 | Human Breast Adenocarcinoma | 2.5 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and facilitate further research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay quantitatively assesses the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound A1 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound A1. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 to 72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.[2][3]

-

Formazan (B1609692) Solubilization: After the incubation period, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Fragmentation Assay (DNA Ladder Assay)

This qualitative assay visualizes the internucleosomal cleavage of DNA, a hallmark of apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound A1 for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Harvest both adherent and floating cells and wash with PBS. Lyse the cells in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100).[5]

-

DNA Extraction: Centrifuge the lysate to pellet the intact chromatin. The supernatant containing the fragmented DNA is collected.[6] Treat the supernatant with RNase A and Proteinase K to remove RNA and protein contaminants.

-

DNA Precipitation: Precipitate the DNA from the supernatant using ethanol (B145695) or isopropanol (B130326) in the presence of salt.

-

Agarose (B213101) Gel Electrophoresis: Dissolve the DNA pellet in TE buffer and load onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a low voltage to resolve the DNA fragments.

-

Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs indicates apoptosis.[7]

Western Blot Analysis of Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic signaling pathway.

-

Protein Extraction: Treat cells with this compound A1 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[8]

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved Caspase-3, cleaved PARP, p53, phospho-p53, phospho-ATM, phospho-Chk2) overnight at 4°C.[8][9]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

Analysis: Analyze the band intensities to determine the relative changes in protein expression, normalizing to a loading control such as β-actin or GAPDH.[8]

Visualizations

This compound's Proposed Mechanism of Action

Caption: Proposed activation cascade of this compound leading to DNA damage.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Signaling Pathway of this compound-Induced Apoptosis

Caption: DNA damage response and apoptotic signaling cascade initiated by this compound.

References

- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT Assay [protocols.io]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved non-enzymatic “DNA ladder assay” for more sensitive and early detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

The Enediyne Antibiotics: A Technical Guide to Their History and the Significance of Esperamicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enediyne antibiotics represent a class of exceptionally potent natural products that have captivated chemists and biologists for decades. Characterized by a unique nine- or ten-membered ring system containing a conjugated diyne-ene "warhead," these molecules exhibit extraordinary cytotoxic activity through their ability to induce double-stranded DNA breaks. This technical guide provides an in-depth exploration of the history of enediyne antibiotics, from their initial discovery to their classification and elucidation of their remarkable mechanism of action. A significant focus is placed on Esperamicin, a prominent member of the ten-membered enediyne family, highlighting its discovery, biosynthesis, and pivotal role in the ongoing development of novel anticancer therapeutics. This document includes a compilation of quantitative cytotoxicity data, detailed experimental methodologies, and visual representations of key biological and experimental workflows to serve as a comprehensive resource for the scientific community.

A History of Discovery: The Emergence of a Super-Potent Class of Antibiotics